Agavoside A

Description

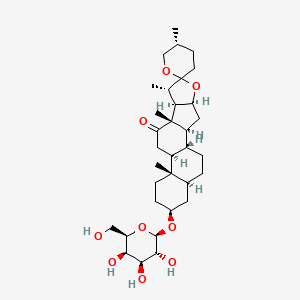

Structure

3D Structure

Properties

CAS No. |

56857-65-9 |

|---|---|

Molecular Formula |

C33H52O9 |

Molecular Weight |

592.8 g/mol |

IUPAC Name |

(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethyl-16-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one |

InChI |

InChI=1S/C33H52O9/c1-16-7-10-33(39-15-16)17(2)26-23(42-33)12-22-20-6-5-18-11-19(40-30-29(38)28(37)27(36)24(14-34)41-30)8-9-31(18,3)21(20)13-25(35)32(22,26)4/h16-24,26-30,34,36-38H,5-15H2,1-4H3/t16-,17+,18+,19+,20-,21+,22+,23+,24-,26+,27+,28+,29-,30-,31+,32-,33-/m1/s1 |

InChI Key |

NVCUAFIUMZCPGV-RGIGLGGVSA-N |

SMILES |

CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)C)C)OC1 |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(C(=O)C[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)C)C)C)OC1 |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)C)C)OC1 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Agavosid A; |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Molecular Architecture of Agavoside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and isolation of Agavoside A, a steroidal saponin identified from the fermented leaves of Agave americana. The information presented herein is curated for professionals in the fields of natural product chemistry, pharmacology, and drug development, with a focus on delivering precise data and detailed experimental methodologies.

Chemical Structure and Identity of this compound

This compound is a steroidal glycoside belonging to the saponin class of secondary metabolites. Its aglycone core is hecogenin, a spirostan sapogenin. The glycone (sugar) moiety is a branched trisaccharide attached to the C-3 position of the aglycone.

The systematic IUPAC name for this compound is (3β,5α,25R)-3-[[β-D-Xylopyranosyl-(1→3)-β-D-glucopyranosyl-(1→4)]-β-D-galactopyranosyl]oxy]-spirostan-12-one. Its molecular formula is C44H68O18.

Physicochemical and Spectroscopic Data

Precise analytical data is crucial for the unambiguous identification and characterization of natural products. The following tables summarize the key quantitative data for this compound, including its physical properties and detailed NMR spectroscopic data.

| Property | Value |

| Appearance | White amorphous powder |

| Molecular Formula | C44H68O18 |

| Molecular Weight | 884.99 g/mol |

| Optical Rotation | [α]D19.2 -24.2° (c 0.43, pyridine) |

Table 1: Physicochemical Properties of this compound

The structural elucidation of this compound was achieved through extensive NMR spectroscopy. The assignments for the 1H and 13C NMR signals are detailed below, providing a spectral fingerprint for this molecule.

| Position | 13C Chemical Shift (δC, ppm) | 1H Chemical Shift (δH, ppm, J in Hz) |

| Aglycone (Hecogenin) | ||

| 1 | 37.2 | 1.05 (m), 1.85 (m) |

| 2 | 31.5 | 1.70 (m), 1.95 (m) |

| 3 | 77.9 | 3.95 (m) |

| 4 | 38.9 | 1.30 (m), 2.30 (m) |

| 5 | 45.0 | 0.85 (d, 10.0) |

| 6 | 28.7 | 1.60 (m), 1.75 (m) |

| 7 | 32.1 | 1.50 (m), 1.65 (m) |

| 8 | 35.1 | 1.60 (m) |

| 9 | 54.3 | 1.10 (m) |

| 10 | 35.4 | - |

| 11 | 21.2 | 2.50 (d, 12.0), 2.65 (d, 12.0) |

| 12 | 212.1 | - |

| 13 | 56.7 | 1.90 (m) |

| 14 | 56.4 | 1.25 (m) |

| 15 | 31.8 | 1.45 (m), 2.10 (m) |

| 16 | 80.9 | 4.45 (m) |

| 17 | 62.6 | 1.65 (m) |

| 18 | 16.4 | 0.88 (s) |

| 19 | 12.4 | 0.83 (s) |

| 20 | 41.8 | 1.85 (m) |

| 21 | 14.2 | 0.98 (d, 7.0) |

| 22 | 109.3 | - |

| 23 | 31.5 | 1.70 (m), 1.95 (m) |

| 24 | 28.9 | 1.60 (m), 1.75 (m) |

| 25 | 30.4 | 1.60 (m) |

| 26 | 66.9 | 3.40 (dd, 10.5, 4.5), 3.50 (dd, 10.5, 4.5) |

| 27 | 17.2 | 0.80 (d, 6.0) |

| Galactose | ||

| 1' | 104.5 | 4.85 (d, 7.5) |

| 2' | 74.2 | 4.25 (m) |

| 3' | 76.2 | 4.10 (m) |

| 4' | 80.1 | 4.40 (m) |

| 5' | 76.8 | 3.90 (m) |

| 6' | 62.3 | 4.35 (m) |

| Glucose | ||

| 1'' | 105.8 | 5.15 (d, 7.8) |

| 2'' | 75.2 | 4.15 (m) |

| 3'' | 86.5 | 4.30 (m) |

| 4'' | 69.8 | 4.05 (m) |

| 5'' | 77.2 | 3.95 (m) |

| 6'' | 62.5 | 4.40 (m) |

| Xylose | ||

| 1''' | 106.8 | 4.90 (d, 7.5) |

| 2''' | 74.8 | 4.00 (m) |

| 3''' | 77.8 | 4.10 (m) |

| 4''' | 70.8 | 4.15 (m) |

| 5''' | 66.8 | 3.85 (m), 4.25 (m) |

Table 2: 1H and 13C NMR Spectroscopic Data for this compound (in Pyridine-d5)

Experimental Protocols

The isolation and purification of this compound from its natural source involves a multi-step process. Below is a detailed methodology adapted from the original literature, providing a reproducible workflow for researchers.

Plant Material and Extraction

-

Plant Material: The fermented leaves of Agave americana were used as the starting material.

-

Extraction: The air-dried and powdered leaves (5 kg) were extracted three times with 80% aqueous methanol (MeOH) at room temperature.

-

Concentration: The combined extracts were concentrated under reduced pressure to yield a crude extract.

Fractionation and Isolation

-

Solvent Partitioning: The crude extract was suspended in water and successively partitioned with petroleum ether, chloroform (CHCl3), and n-butanol (n-BuOH).

-

Column Chromatography (Silica Gel): The n-BuOH soluble fraction (150 g) was subjected to column chromatography on a silica gel column (1.5 kg, 200-300 mesh).

-

Gradient Elution: The column was eluted with a gradient of CHCl3-MeOH-H2O (9:1:0.1 to 6:4:1) to yield several fractions.

-

Column Chromatography (RP-18): Fractions showing similar profiles on Thin Layer Chromatography (TLC) were combined and further purified by column chromatography on a reversed-phase (RP-18) silica gel column.

-

Elution: The RP-18 column was eluted with a gradient of MeOH-H2O (50:50 to 100:0).

-

Preparative HPLC: Final purification of the fraction containing this compound was achieved by preparative High-Performance Liquid Chromatography (HPLC) on an ODS column with a mobile phase of MeOH-H2O (70:30) to afford pure this compound.

Biological Activity

Currently, there is limited specific information available in the public domain regarding the biological activities of the this compound detailed in this guide. Saponins from Agave species, in general, have been reported to exhibit a range of biological effects, including anti-inflammatory, antifungal, and cytotoxic activities. Further research is required to elucidate the specific pharmacological profile of this compound.

Signaling Pathways and Logical Relationships

As the specific biological targets and signaling pathways modulated by this particular this compound have not been extensively studied, a diagrammatic representation of its mechanism of action cannot be provided at this time. Future research in this area will be critical to understanding its potential therapeutic applications.

This guide serves as a foundational resource for researchers interested in this compound. The detailed chemical and methodological data provided will facilitate its identification, isolation, and further investigation into its biological properties.

Agavoside A CAS number and molecular weight

This technical guide provides comprehensive information on the chemical properties of Agavoside A, a steroidal saponin. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. This document outlines its key identifiers and presents a generalized experimental workflow for the isolation and characterization of similar natural products.

Core Data Presentation

The fundamental physicochemical properties of this compound are summarized in the table below for quick reference.

| Identifier | Value | Reference |

| CAS Number | 56857-65-9 | [1][2] |

| Molecular Weight | 592.8 g/mol | [2] |

| Molecular Formula | C₃₃H₅₂O₉ | [2] |

| Monoisotopic Mass | 592.36115 Da |

Experimental Protocols: A Generalized Workflow

The process typically begins with the collection and preparation of the plant material, followed by extraction using a suitable solvent. The crude extract then undergoes a series of purification steps to isolate the compound of interest. Finally, structural elucidation is performed using various spectroscopic techniques.

Biological Context and Potential Applications

This compound belongs to the class of steroidal saponins, which are known for a wide range of biological activities. While specific research on the signaling pathways of this compound is limited, studies on related compounds from the Agave genus suggest potential pharmacological applications. These activities include anti-inflammatory, cytotoxic, and phytotoxic effects. The investigation of these properties is an active area of research, with the potential for developing new therapeutic agents.

References

Spectroscopic Data of Agavoside A: A Technical Overview

Despite a comprehensive search of available scientific literature and databases, specific spectroscopic data (NMR and MS) for a compound identified as "Agavoside A" could not be located. This suggests that "this compound" may be a novel, recently isolated compound for which the data has not yet been published, or it may be known under a different chemical name.

This technical guide will, therefore, provide a generalized framework for the spectroscopic analysis of steroidal saponins from the Agave genus, the chemical class to which this compound would belong. This information is intended to serve as a reference for researchers, scientists, and drug development professionals working with similar compounds.

General Spectroscopic Characteristics of Agave Saponins

Steroidal saponins are complex natural products composed of a steroidal aglycone and one or more sugar moieties. Their structural elucidation relies heavily on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a key technique for determining the molecular formula of saponins.

-

Ionization: ESI is a soft ionization technique that typically produces protonated molecules [M+H]+ or sodiated adducts [M+Na]+ in positive ion mode, and deprotonated molecules [M-H]- in negative ion mode. This minimizes fragmentation and provides a clear molecular ion peak.

-

Fragmentation Analysis: Tandem MS (MS/MS) experiments are crucial for sequencing the sugar chains. Fragmentation typically involves the cleavage of glycosidic bonds, resulting in the sequential loss of sugar residues. The mass differences between the fragment ions correspond to specific monosaccharide units (e.g., 162 Da for a hexose, 132 Da for a pentose).

Nuclear Magnetic Resonance (NMR) Spectroscopy

A suite of 1D and 2D NMR experiments is essential for the complete structural elucidation of saponins.

-

¹H NMR: Provides information about the number and types of protons in the molecule. Key signals for steroidal saponins include:

-

Anomeric protons of the sugar units (typically in the δ 4.5-5.5 ppm region).

-

Methyl signals of the steroidal nucleus (typically in the δ 0.6-1.5 ppm region).

-

Protons attached to carbons bearing hydroxyl groups or other substituents.

-

-

¹³C NMR: Shows the number of carbon atoms and their chemical environment. Distinct regions of the spectrum correspond to:

-

Anomeric carbons (δ 95-110 ppm).

-

Other sugar carbons (δ 60-85 ppm).

-

Carbons of the steroidal aglycone.

-

-

2D NMR: These experiments reveal the connectivity between atoms.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, which is invaluable for tracing the proton networks within each sugar residue and the steroidal backbone.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is critical for establishing the sequence of the sugar chain and the linkage points between the sugar units and the aglycone.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provide information about the spatial proximity of protons, which helps to determine the stereochemistry of the glycosidic linkages and the relative stereochemistry of the aglycone.

-

Experimental Protocols (Generalized)

The following are generalized protocols for the acquisition of spectroscopic data for steroidal saponins. Specific parameters may vary depending on the instrument and the specific compound.

Mass Spectrometry (HR-ESI-MS)

-

Sample Preparation: The purified saponin is dissolved in a suitable solvent, typically methanol or a mixture of methanol and water, at a concentration of approximately 1-10 µg/mL.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization source is used.

-

Data Acquisition:

-

Ionization Mode: Positive and/or negative ion mode.

-

Mass Range: Typically scanned from m/z 100 to 2000.

-

Capillary Voltage: 3-5 kV.

-

Source Temperature: 100-150 °C.

-

MS/MS: Collision-induced dissociation (CID) is used to fragment the precursor ions. The collision energy is varied to obtain optimal fragmentation patterns.

-

NMR Spectroscopy

-

Sample Preparation: 5-10 mg of the purified saponin is dissolved in 0.5 mL of a deuterated solvent, commonly pyridine-d₅, methanol-d₄, or DMSO-d₆. Tetramethylsilane (TMS) is often used as an internal standard.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is required for adequate signal dispersion, especially for complex saponins.

-

1D NMR Experiments:

-

¹H NMR: Standard pulse sequence.

-

¹³C NMR: Proton-decoupled pulse sequence.

-

-

2D NMR Experiments: Standard pulse sequences for COSY, HSQC, HMBC, and NOESY/ROESY are utilized. The acquisition and processing parameters (e.g., number of scans, relaxation delays, mixing times) are optimized for the specific molecule.

Data Presentation (Hypothetical for a Saponin)

The following tables are examples of how the NMR and MS data for a hypothetical Agave saponin would be presented.

Table 1: Hypothetical ¹H and ¹³C NMR Data for the Aglycone Moiety of an Agave Saponin (in Pyridine-d₅)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 37.5 | 1.25 (m), 1.85 (m) |

| 2 | 28.0 | 1.60 (m), 1.95 (m) |

| 3 | 78.5 | 3.90 (m) |

| ... | ... | ... |

| 18 | 16.2 | 0.85 (s) |

| 19 | 19.5 | 1.05 (s) |

| 21 | 14.8 | 0.95 (d, 6.5) |

| 27 | 17.1 | 0.80 (d, 6.8) |

Table 2: Hypothetical ¹H and ¹³C NMR Data for the Sugar Moiety of an Agave Saponin (in Pyridine-d₅)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| Glucose | ||

| 1' | 105.2 | 4.95 (d, 7.8) |

| 2' | 75.8 | 4.10 (t, 8.0) |

| ... | ... | ... |

| Xylose | ||

| 1'' | 106.5 | 4.80 (d, 7.5) |

| 2'' | 74.9 | 4.05 (t, 7.8) |

| ... | ... | ... |

Table 3: Hypothetical HR-ESI-MS Data for an Agave Saponin

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 1051.5280 | 1051.5275 |

| [M+Na]⁺ | 1073.5100 | 1073.5093 |

| [M-H]⁻ | 1049.5123 | 1049.5118 |

Workflow Visualization

The logical workflow for the spectroscopic analysis and structure elucidation of a novel natural product like a steroidal saponin can be visualized as follows.

Caption: Workflow for the isolation and structural elucidation of a natural product.

The Potential Role of Agavoside A and Other Steroidal Saponins from Agave in Plant Defense Mechanisms

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Plants have evolved a sophisticated arsenal of chemical defenses to protect themselves from a myriad of herbivores and pathogens. Among these chemical deterrents are saponins, a diverse group of glycosides that are widely distributed in the plant kingdom. Steroidal saponins, particularly those found in the genus Agave, are of growing interest for their potential role in plant defense and their various biological activities. This technical guide provides an in-depth overview of the current understanding of steroidal saponins from Agave as defense compounds, with a focus on providing researchers with the necessary information to investigate compounds like Agavoside A. While specific data on this compound in plant defense is currently unavailable in the scientific literature, this guide will leverage data from related Agave saponins and provide a framework for future research.

Saponins from Agave species have demonstrated both insecticidal and antifungal properties, suggesting they play a crucial role in protecting the plant from various biotic threats.[1][2] The biosynthesis of these compounds is often induced in response to attack, hinting at a dynamic defense system.[1] It is hypothesized that these defense responses are mediated through complex signaling pathways, likely involving key plant hormones such as jasmonic acid (JA) and salicylic acid (SA).

This guide will summarize the available quantitative data on the defensive bioactivities of Agave saponins, detail relevant experimental protocols for the investigation of these compounds, and present putative signaling pathways that may be involved in saponin-mediated plant defense.

Quantitative Data on the Bioactivity of Agave Saponins

While specific data for this compound is not yet available, studies on crude extracts and other saponins from Agave species provide valuable insights into their defensive potential. The following table summarizes key quantitative findings.

| Plant Species | Extract/Compound | Bioactivity | Target Organism | Quantitative Data | Reference |

| Agave americana | Leaf Extract | Antifungal | Penicillium digitatum | IC50 (Protease Inhibition) = 108.03±1.16 µg/mL | [2] |

| Agave americana | Leaf Extract | Saponin Content | - | Total Triterpenoid Saponins: 10.32±0.02 mg OAE/g FW; Total Steroidal Saponins: 6.64±0.31 mg DE/g FW | [2] |

| Agave intermixta | Aqueous Leaf Extract | Insecticidal | Not Specified | LC50 = 345.22 mg/mL | [1] |

Experimental Protocols

To facilitate further research into the role of this compound and other Agave saponins in plant defense, this section provides detailed methodologies for key experiments.

Insecticidal Bioassay

This protocol is adapted from established methods for assessing the insecticidal activity of plant extracts.[3][4]

Objective: To determine the lethal concentration (LC50) of a test compound (e.g., this compound) against a target insect pest.

Materials:

-

Test compound (e.g., this compound)

-

Target insect species (e.g., larvae of a generalist herbivore)

-

Artificial diet for the insect

-

Petri dishes or multi-well plates

-

Solvent for the test compound (e.g., ethanol, acetone)

-

Controlled environment chamber (temperature, humidity, light)

Procedure:

-

Preparation of Test Solutions: Prepare a stock solution of the test compound in a suitable solvent. From this stock, prepare a series of dilutions to create a range of concentrations to be tested. A negative control (solvent only) and a positive control (a known insecticide) should be included.

-

Diet Preparation: Prepare the artificial diet according to the specific requirements of the target insect.

-

Incorporation of Test Compound: Incorporate the test solutions into the molten artificial diet at a precise ratio (e.g., 1:9 v/v) and pour the mixture into the Petri dishes or wells of a multi-well plate. Allow the diet to solidify.

-

Insect Introduction: Once the diet is set, introduce a known number of insect larvae (e.g., 10-20) into each replicate.

-

Incubation: Place the bioassay containers in a controlled environment chamber with conditions suitable for the insect's development.

-

Data Collection: Record insect mortality at regular intervals (e.g., 24, 48, 72 hours).

-

Data Analysis: Calculate the percentage mortality for each concentration, correcting for any mortality in the negative control using Abbott's formula. Determine the LC50 value using probit analysis.

Antifungal Bioassay

This protocol outlines a method to evaluate the antifungal activity of a test compound.[5][6]

Objective: To determine the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of a test compound against a pathogenic fungus.

Materials:

-

Test compound (e.g., this compound)

-

Target fungal species (e.g., Fusarium oxysporum)

-

Fungal growth medium (e.g., Potato Dextrose Agar - PDA, Potato Dextrose Broth - PDB)

-

Microtiter plates (96-well)

-

Spectrophotometer

-

Solvent for the test compound

Procedure:

-

Fungal Culture: Grow the target fungus in PDB to obtain a spore suspension. Adjust the concentration of the spore suspension to a standardized value.

-

Preparation of Test Solutions: Prepare a stock solution of the test compound and a series of two-fold dilutions in PDB in a 96-well microtiter plate.

-

Inoculation: Add the fungal spore suspension to each well. Include a positive control (a known fungicide) and a negative control (medium with solvent).

-

Incubation: Incubate the microtiter plate at a suitable temperature for fungal growth (e.g., 25-28°C) for a specified period (e.g., 48-72 hours).

-

MIC Determination: The MIC is the lowest concentration of the test compound at which no visible fungal growth is observed. This can be assessed visually or by measuring the optical density using a spectrophotometer.

-

MFC Determination: To determine the MFC, take an aliquot from the wells showing no growth and plate it on fresh PDA plates. The MFC is the lowest concentration at which no fungal colonies grow after incubation.

Quantification of Plant Defense Hormones

This protocol provides a general method for the quantification of salicylic acid and jasmonic acid in plant tissues.[7][8]

Objective: To measure the levels of SA and JA in plant tissue following treatment with a test compound or after pathogen/herbivore attack.

Materials:

-

Plant tissue

-

Liquid nitrogen

-

Extraction solvent (e.g., 80% methanol)

-

Internal standards for SA and JA

-

Solid-phase extraction (SPE) cartridges

-

High-performance liquid chromatography-mass spectrometry (HPLC-MS) system

Procedure:

-

Sample Collection and Freezing: Collect plant tissue at specified time points, immediately freeze it in liquid nitrogen, and store at -80°C.

-

Homogenization and Extraction: Grind the frozen tissue to a fine powder in liquid nitrogen. Add a known amount of internal standard and extract the hormones with a cold extraction solvent.

-

Purification and Concentration: Centrifuge the extract and purify the supernatant using SPE cartridges to remove interfering compounds. Elute the hormones and concentrate the eluate.

-

HPLC-MS Analysis: Analyze the concentrated extract using an HPLC-MS system. The hormones are separated by HPLC and detected and quantified by mass spectrometry based on their specific mass-to-charge ratios and fragmentation patterns.

-

Data Analysis: Quantify the hormones by comparing the peak areas of the endogenous hormones to those of the internal standards.

Signaling Pathways in Plant Defense

The defense response in plants is regulated by a complex network of signaling pathways. The phytohormones salicylic acid (SA) and jasmonic acid (JA) are key players in orchestrating these responses. While direct evidence for the involvement of these pathways in the defense mechanism of Agave saponins is yet to be established, they represent the most probable candidates for investigation.

Jasmonic Acid (JA) Signaling Pathway

The JA pathway is primarily activated in response to wounding by herbivores and attack by necrotrophic pathogens.

Caption: The Jasmonic Acid (JA) signaling pathway in plant defense.

Salicylic Acid (SA) Signaling Pathway

The SA pathway is typically induced in response to biotrophic pathogens.

Caption: The Salicylic Acid (SA) signaling pathway in plant defense.

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for an insecticidal bioassay.

Caption: Workflow for an antifungal bioassay.

Conclusion

While the specific role of this compound in plant defense remains to be elucidated, the existing evidence for the insecticidal and antifungal properties of other steroidal saponins from Agave species provides a strong rationale for further investigation. This technical guide offers a comprehensive starting point for researchers interested in exploring this promising area. By utilizing the provided experimental protocols and considering the potential involvement of the jasmonic acid and salicylic acid signaling pathways, the scientific community can begin to unravel the intricate mechanisms by which these fascinating natural products contribute to plant survival. Future research in this area holds the potential not only to advance our understanding of plant-herbivore and plant-pathogen interactions but also to contribute to the development of novel, bio-based pest management strategies.

References

- 1. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 2. researchgate.net [researchgate.net]

- 3. bioone.org [bioone.org]

- 4. 4.5. Bioassay for Insecticidal Activity against Larvae of D. melanogaster [bio-protocol.org]

- 5. Antifungal Activity of Saponin-rich Extracts of Phytolacca dioica and of the Sapogenins Obtained through Hydrolysis | Semantic Scholar [semanticscholar.org]

- 6. Characterization of plant-derived saponin natural products against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Validated method for phytohormone quantification in plants [agris.fao.org]

In Silico Prediction of Agavoside A Bioactivity: A Technical Guide to Unveiling Anticancer Potential

For Immediate Release

This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of Agavoside A, a steroidal saponin with putative therapeutic properties. In the absence of extensive experimental data on this specific compound, this document outlines a robust, hypothetical workflow to investigate its potential as an anticancer agent by targeting the anti-apoptotic protein Bcl-2. This guide is intended for researchers, scientists, and drug development professionals in the field of computational drug discovery.

Introduction: The Promise of Saponins and In Silico Screening

Saponins, a diverse group of glycosides found in many plant species, have garnered significant attention for their wide range of biological activities, including anticancer properties.[1] Steroidal saponins, in particular, have been shown to inhibit the growth of various cancer cell lines.[1][2] this compound, a steroidal saponin from the Agave genus, represents a promising yet underexplored candidate for novel anticancer therapies.

In silico methods provide a time- and cost-effective approach to predict the bioactivity of natural products, enabling the prioritization of compounds for further experimental validation.[1] This guide details a comprehensive computational strategy, encompassing molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, to elucidate the potential of this compound as a Bcl-2 inhibitor.

Quantitative Bioactivity Data of Structurally Related Steroidal Saponins

To establish a baseline for the potential potency of this compound, the following table summarizes the cytotoxic activities (IC50 values) of various steroidal saponins against several human cancer cell lines.

| Saponin/Extract | Cancer Cell Line | IC50 (µM) | Reference |

| Aspiletrein B | H460 (Non-small cell lung cancer) | 1.5 ± 0.2 | [1] |

| Dioscin | SGC-7901 (Gastric cancer) | 3.03 | [1] |

| Dioscin | AGS (Gastric cancer) | 2.18 | [1] |

| Dioscin | MGC-803 (Gastric cancer) | 4.10 | [1] |

| Dioscin | NCI-N87 (Gastric cancer) | 4.53 | [1] |

| Dioscin | BGC-823 (Gastric cancer) | 5.11 | [1] |

| Fenugreek Extract | HCT-116 (Colorectal cancer) | 25.1 ± 1.2 | [3] |

| Hydrolyzed Fenugreek Extract | HCT-116 (Colorectal cancer) | 12.3 ± 0.1 | [3] |

| Quinoa Extract | HCT-116 (Colorectal cancer) | >100 | [3] |

| Hydrolyzed Quinoa Extract | HCT-116 (Colorectal cancer) | 23.4 ± 1.5 | [3] |

Proposed In Silico Experimental Protocols

This section outlines a detailed, step-by-step workflow for the in silico prediction of this compound's bioactivity against the Bcl-2 protein.

Ligand and Protein Preparation

Objective: To prepare the 3D structures of this compound and the Bcl-2 protein for molecular docking.

Methodology:

-

Ligand Preparation:

-

The 2D structure of this compound will be obtained from the PubChem database.

-

The 2D structure will be converted to a 3D structure using a molecular modeling software such as Avogadro or ChemDraw.

-

Energy minimization of the 3D structure will be performed using the MMFF94 force field to obtain a stable conformation.

-

The final 3D structure will be saved in a PDBQT file format using AutoDockTools for use in molecular docking.

-

-

Protein Preparation:

-

The 3D crystal structure of the human Bcl-2 protein in complex with a known inhibitor will be downloaded from the Protein Data Bank (PDB ID: 2O2F).

-

The protein structure will be prepared using AutoDockTools by:

-

Removing water molecules and heteroatoms.

-

Adding polar hydrogens.

-

Assigning Gasteiger charges.

-

-

The prepared protein structure will be saved in a PDBQT file format.

-

Molecular Docking

Objective: To predict the binding affinity and interaction mode of this compound with the Bcl-2 protein.

Methodology:

-

Grid Box Definition:

-

A grid box will be defined around the active site of Bcl-2. The coordinates of the co-crystallized ligand in the PDB structure will be used to define the center of the grid box.

-

The dimensions of the grid box will be set to 60 x 60 x 60 Å to encompass the entire binding pocket.

-

-

Docking Simulation:

-

Molecular docking will be performed using AutoDock Vina.[4][5][6][7][8]

-

The prepared this compound (ligand) and Bcl-2 (receptor) PDBQT files will be used as input.

-

The exhaustiveness parameter will be set to 8 to ensure a thorough search of the conformational space.

-

The docking results will be analyzed to identify the binding pose with the lowest binding energy (highest affinity).

-

Molecular Dynamics Simulation

Objective: To assess the stability of the this compound-Bcl-2 complex and refine the docking pose.

Methodology:

-

System Preparation:

-

Simulation Protocol:

-

The system will be subjected to energy minimization to remove steric clashes.

-

The system will be equilibrated in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).

-

A production MD simulation of 100 nanoseconds will be performed.

-

-

Analysis:

-

The stability of the complex will be analyzed by calculating the root-mean-square deviation (RMSD) of the protein and ligand over the simulation trajectory.

-

The binding interactions between this compound and Bcl-2 will be analyzed throughout the simulation.

-

ADMET Prediction

Objective: To predict the pharmacokinetic and toxicological properties of this compound.

Methodology:

-

Prediction of Physicochemical Properties and Pharmacokinetics:

-

The SwissADME web server will be used to predict properties such as molecular weight, lipophilicity (logP), water solubility, and drug-likeness (Lipinski's rule of five).

-

Pharmacokinetic parameters including gastrointestinal absorption and blood-brain barrier permeability will also be predicted.

-

-

Toxicity Prediction:

-

The ProTox-II web server will be used to predict the toxicity profile of this compound, including hepatotoxicity, carcinogenicity, and mutagenicity.

-

Visualizations

Proposed Signaling Pathway

Caption: Proposed mechanism of this compound-induced apoptosis via Bcl-2 inhibition.

Experimental Workflow

Caption: In silico workflow for predicting this compound bioactivity.

Conclusion and Future Directions

This technical guide presents a comprehensive in silico strategy to investigate the potential anticancer activity of this compound through the inhibition of the Bcl-2 protein. The outlined workflow, from ligand and protein preparation to molecular docking, molecular dynamics simulations, and ADMET prediction, provides a robust framework for generating a compelling hypothesis regarding the bioactivity of this natural product. The successful execution of these computational experiments would provide strong rationale for prioritizing this compound for in vitro and in vivo validation, ultimately accelerating the discovery of novel anticancer therapeutics.

References

- 1. Steroidal Saponins: Naturally Occurring Compounds as Inhibitors of the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxic activity of steroidal saponins against human oral tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. Introduction to Molecular Dynamics — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]

- 11. A Beginner’s Guide to Perform Molecular Dynamics Simulation of a Membrane Protein using GROMACS — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]

- 12. bioinformaticsreview.com [bioinformaticsreview.com]

- 13. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]

A Technical Review of the Biological Effects of Agave Saponins: A Case Study on the Data Scarcity of Agavoside A

For the attention of: Researchers, scientists, and drug development professionals.

October 31, 2025

Abstract

This technical guide provides a comprehensive literature review of the biological effects of steroidal saponins isolated from the Agave genus. While the initial focus was on Agavoside A, a thorough investigation of published scientific literature revealed a significant scarcity of specific data for this particular compound. Consequently, this review broadens its scope to encompass the well-documented biological activities of other Agave saponins, offering valuable insights for researchers in natural product chemistry and drug discovery. This guide summarizes key quantitative data on cytotoxicity and anti-inflammatory effects, details common experimental protocols, and presents visual representations of relevant signaling pathways and experimental workflows.

Introduction: The Elusive this compound

This compound is a steroidal saponin documented in chemical databases.[1] However, a comprehensive search of scientific literature reveals a notable absence of studies detailing its specific biological effects. This data gap highlights a common challenge in natural product research, where many identified compounds remain uncharacterized in terms of their pharmacological potential. In contrast, numerous other saponins from the Agave genus have been isolated and investigated for their biological activities, with cytotoxic and anti-inflammatory properties being the most prominently reported.[2][3][4][5] This review will therefore focus on the broader class of Agave saponins to provide a relevant and data-rich resource for the scientific community.

Biological Activities of Agave Saponins

Steroidal saponins from Agave species have demonstrated a range of biological activities, primarily centered around cytotoxicity against various cancer cell lines and anti-inflammatory effects in different experimental models.

Cytotoxic Effects

Numerous studies have reported the cytotoxic properties of saponins isolated from different Agave species against a variety of human cancer cell lines. This activity is a focal point of research for potential anticancer drug development.

Table 1: Cytotoxicity of Steroidal Saponins from Agave Species

| Saponin/Extract | Source Organism | Cancer Cell Line | IC₅₀ Value | Reference |

| Hecogenin tetraglycoside | Agave americana | HL-60 | 4.3 µg/mL | [6] |

| Compound 10 | Agave sisalana | MCF-7 | 1.2 µM | [4] |

| Compound 10 | Agave sisalana | NCI-H460 | 3.8 µM | [4] |

| Compound 10 | Agave sisalana | SF-268 | 1.5 µM | [4] |

| Smilagenin di-glycoside | Agave utahensis | HL-60 | 4.9 µg/mL | [7] |

| Spirostanol saponin AU-1 | Agave utahensis | HL-60 | Moderate at 20 µg/mL | [7] |

Anti-inflammatory Effects

Several Agave saponins have been shown to possess significant anti-inflammatory properties, validating their use in traditional medicine for treating inflammatory conditions.

Table 2: Anti-inflammatory Activity of Agave Saponins and Extracts

| Saponin/Extract | Source Organism | Animal Model | Inhibition (%) | Dose | Reference |

| Acetone Extract | Agave americana | TPA-induced mouse ear edema | > Indomethacin | 6 mg/ear | [2][3] |

| F5 fraction | Agave americana | TPA-induced mouse ear edema | 85.6% | 2.0 mg/ear | [2][8] |

| Cantalasaponin-1 | Agave americana | TPA-induced mouse ear edema | 90% | 1.5 mg/ear | [2][8] |

| Saponin-enriched fraction | Agave brittoniana | Carrageenan-induced rat paw edema | Significant | 50 & 100 mg/kg | [5] |

Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key assays used to evaluate the biological effects of Agave saponins.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[9][10][11][12]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours to allow for cell attachment.[9]

-

Compound Treatment: Treat the cells with various concentrations of the test saponin and incubate for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[11]

-

Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[11]

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.[11]

Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a common in vitro model for inflammation.

Protocol:

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Compound and LPS Treatment: Pre-treat the cells with different concentrations of the Agave saponin for 1 hour, followed by stimulation with LPS (1 µg/mL) to induce NO production.

-

Incubation: Incubate the cells for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant. The concentration of nitrite, a stable metabolite of NO, is determined using the Griess reagent system.

-

Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Absorbance Reading: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

-

Calculation: The amount of nitrite in the samples is calculated from a sodium nitrite standard curve. The percentage of NO inhibition is then determined relative to the LPS-treated control group.

Signaling Pathways and Experimental Visualizations

Visual diagrams are essential for understanding complex biological processes and experimental designs.

Generalized Inflammatory Signaling Pathway

The anti-inflammatory effects of many natural products, including saponins, are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.

Caption: Agave saponins may inhibit inflammation by blocking IKK activation.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening natural products for cytotoxic activity.

Caption: A standard workflow for evaluating the cytotoxicity of natural products.

Conclusion and Future Directions

While this compound remains a poorly characterized molecule, the broader family of Agave saponins presents a rich source of bioactive compounds with significant potential for drug development, particularly in the areas of oncology and inflammatory diseases. The data summarized in this review underscores the potent cytotoxic and anti-inflammatory activities of these natural products. Future research should focus on isolating and characterizing less-studied saponins like this compound to fully understand their therapeutic potential. Furthermore, detailed mechanistic studies are required to elucidate the specific molecular targets and signaling pathways modulated by these compounds, which will be crucial for their advancement as clinical candidates.

References

- 1. Agaveside A | C60H98O30 | CID 3083095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Activity of Different Agave Plants and the Compound Cantalasaponin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Anti-Inflammatory Activity of Different Agave Plants and the Compound Cantalasaponin-1 | Semantic Scholar [semanticscholar.org]

- 4. Cytotoxic steroidal saponins from Agave sisalana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efecto antiinflamatorio in vivo de fracción enriquecida de saponinas de Agave brittoniana Trel subespecie brachypus [scielo.isciii.es]

- 6. A new steroidal saponin from the leaves of Agave americana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

Agavoside A: Preliminary Insights into a Promising Cytotoxic Agent's Mechanism of Action

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive analysis of preliminary studies on Agavoside A, a steroidal saponin isolated from Agave utahensis, suggests a potent cytotoxic mechanism of action primarily driven by the induction of apoptosis. This technical guide synthesizes the current understanding of this compound's bioactivity, drawing from research on closely related compounds from the same species, to provide a foundational resource for researchers, scientists, and drug development professionals.

While direct, in-depth research exclusively on this compound is still emerging, the existing data on steroidal glycosides from Agave utahensis provides a strong framework for its potential therapeutic applications, particularly in oncology. The primary mechanism appears to be the targeted killing of cancer cells through programmed cell death, a highly sought-after characteristic for novel anti-cancer agents.

Core Mechanism: Induction of Apoptosis

The cytotoxic effects of steroidal saponins from Agave utahensis, and by extension this compound, are significantly attributed to their ability to induce apoptosis in cancer cells.[1][2] This process is characterized by a series of controlled cellular events leading to cell death, which is a critical pathway for eliminating cancerous cells. A key event in this process is the activation of caspase-3, a crucial executioner caspase in the apoptotic cascade.[1][2]

Further research into related compounds suggests that this cytotoxic activity may also be mediated by the stimulation of nitric oxide (NO) and reactive oxygen species (ROS), as well as an increase in intracellular calcium (Ca2+) concentration.[3]

Quantitative Data Summary

The following table summarizes the cytotoxic activity of a representative spirostanol saponin from Agave utahensis against human promyelocytic leukemia (HL-60) cells. This data provides a quantitative basis for the potent bioactivity of this class of compounds.

| Compound | Cell Line | Parameter | Value | Reference |

| Spirostanol Saponin from A. utahensis | HL-60 | IC50 | 4.9 µg/mL | [1][2] |

Experimental Protocols

The methodologies employed in the preliminary studies of Agave utahensis saponins provide a roadmap for future research on this compound.

Cell Culture and Cytotoxicity Assay

Human promyelocytic leukemia (HL-60) cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2. For the cytotoxicity assay, cells were seeded in 96-well plates and treated with varying concentrations of the test compounds. After a specified incubation period, cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The concentration of the compound that inhibits 50% of cell growth (IC50) was then calculated.

Apoptosis and Caspase-3 Activity Assay

The induction of apoptosis was qualitatively observed through morphological changes under a microscope after staining with DNA-binding dyes like DAPI. For quantitative analysis of apoptosis, flow cytometry using Annexin V-FITC and propidium iodide staining is a standard method. To measure the activity of caspase-3, a colorimetric or fluorometric assay is typically used. This involves lysing the treated cells and incubating the lysate with a caspase-3-specific substrate conjugated to a chromophore or fluorophore. The amount of released reporter molecule is proportional to the caspase-3 activity.

Visualizing the Mechanism

The following diagrams illustrate the proposed signaling pathway for this compound-induced apoptosis and a typical experimental workflow for its evaluation.

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Caption: Workflow for evaluating the cytotoxic activity of this compound.

Future Directions

The preliminary data strongly supports the potential of this compound as a cytotoxic agent. Future research should focus on elucidating the precise molecular targets of this compound and further detailing its effects on apoptotic signaling pathways. In vivo studies will also be crucial to validate its therapeutic efficacy and safety profile. The insights presented in this guide offer a solid foundation for these next steps in the development of this compound as a potential anti-cancer therapeutic.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Agavoside A from Agave americana

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agavoside A, a steroidal saponin isolated from the leaves of Agave americana, has garnered interest within the scientific community for its potential pharmacological activities. Steroidal saponins as a class of compounds have demonstrated a wide range of biological effects, including anti-inflammatory, cytotoxic, and antimicrobial properties. These activities suggest that this compound could be a valuable lead compound in drug discovery and development. These application notes provide a comprehensive overview of the methodologies for the extraction and purification of this compound, along with a discussion of its potential biological significance.

Biological Context and Potential Applications

While specific research on the signaling pathways of this compound is limited, the known anti-inflammatory effects of saponins from Agave americana provide a basis for a hypothetical mechanism of action. It has been reported that saponin extracts from A. americana can reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6.[1] A common pathway for the regulation of these cytokines is the NF-κB signaling cascade. Therefore, it is plausible that this compound exerts its anti-inflammatory effects by modulating this pathway.

Saponins, in general, are known to interact with cell membranes and can influence various signaling pathways, including those involved in apoptosis and inflammation.[2] For instance, some steroidal saponins have been shown to induce apoptosis in cancer cells by regulating the PI3K/AKT and MAPK signaling pathways.[2] The structural characteristics of this compound, with its steroidal backbone and sugar moieties, suggest that it may have similar interactions and bioactivities. Further research is warranted to fully elucidate the specific molecular targets and mechanisms of action of this compound.

Experimental Protocols

The following protocols describe a comprehensive procedure for the extraction and purification of this compound from the leaves of Agave americana. The workflow is designed to maximize yield and purity for research and development purposes.

Experimental Workflow Diagram

Caption: Figure 1: Experimental Workflow for this compound Extraction and Purification

Plant Material Preparation

-

Collect fresh, healthy leaves of Agave americana.

-

Wash the leaves thoroughly with distilled water to remove any dirt and debris.

-

Allow the leaves to air-dry completely in a well-ventilated area, protected from direct sunlight.

-

Once dried, cut the leaves into smaller pieces and grind them into a fine powder using a mechanical grinder.

Extraction of Crude Saponins

-

Macerate the powdered leaf material (1 kg) with 80% ethanol (5 L) at room temperature for 48 hours with occasional stirring.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process on the residue two more times to ensure exhaustive extraction.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at 40°C to obtain the crude ethanolic extract.

Purification by Column Chromatography

a. Silica Gel Column Chromatography

-

Suspend the crude ethanolic extract in a minimal amount of silica gel (100-200 mesh) and allow it to dry.

-

Pack a glass column (5 cm diameter, 60 cm length) with silica gel slurried in chloroform.

-

Load the dried extract-silica gel mixture onto the top of the packed column.

-

Elute the column with a stepwise gradient of chloroform-methanol (100:0, 95:5, 90:10, 80:20, 70:30, 50:50, 0:100 v/v).

-

Collect fractions of 50 mL each and monitor them by Thin Layer Chromatography (TLC) using a chloroform:methanol:water (7:3:0.5) solvent system.

-

Visualize the spots on the TLC plates by spraying with 10% sulfuric acid in ethanol followed by heating.

-

Pool the fractions containing the spot corresponding to this compound.

b. Reversed-Phase (C18) Column Chromatography

-

Concentrate the pooled fractions from the silica gel column.

-

Dissolve the residue in a minimal amount of methanol.

-

Pack a C18 reversed-phase column with methanol.

-

Load the sample onto the column.

-

Elute the column with a stepwise gradient of methanol-water (30:70, 50:50, 70:30, 90:10, 100:0 v/v).

-

Collect fractions and monitor by TLC as described previously.

-

Pool the fractions showing a high concentration of the target compound.

Preparative High-Performance Liquid Chromatography (HPLC)

-

Further purify the this compound-rich fraction using preparative HPLC.

-

Column: C18 reversed-phase column (e.g., 250 x 20 mm, 10 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 5 mL/min.

-

Detection: UV at 210 nm.

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain pure this compound.

Data Presentation

The following table summarizes the hypothetical quantitative data for the extraction and purification of this compound from 1 kg of dried Agave americana leaf powder.

| Purification Step | Total Weight (g) | Purity of this compound (%) | Yield of this compound (mg) |

| Crude Ethanolic Extract | 150 | ~1 | 1500 |

| Silica Gel Chromatography | 12 | ~10 | 1200 |

| C18 Column Chromatography | 2.5 | ~40 | 1000 |

| Preparative HPLC | 0.8 | >98 | 800 |

Hypothetical Signaling Pathway of this compound

The following diagram illustrates a hypothetical signaling pathway for the anti-inflammatory action of this compound, based on the known effects of related saponins.

Caption: Figure 2: Hypothetical Anti-Inflammatory Signaling Pathway of this compound

This proposed mechanism suggests that this compound may inhibit the activation of the IKK complex, a key regulator in the NF-κB signaling pathway. This inhibition would prevent the phosphorylation and subsequent degradation of IκB, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus. As a result, the transcription of pro-inflammatory cytokines such as TNF-α and IL-6 would be suppressed, leading to an anti-inflammatory effect.

Disclaimer: The quantitative data and signaling pathway presented are based on existing literature for similar compounds and should be considered hypothetical. Further experimental validation is required to confirm these findings for this compound.

References

Application Notes and Protocols for LC-MS/MS Quantification of Agavoside A in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agavoside A is a complex steroidal saponin found in various Agave species. Saponins from Agave have garnered interest for their diverse biological activities, making their accurate quantification in plant extracts crucial for research, quality control of herbal products, and drug development. LC-MS/MS offers superior sensitivity and selectivity for the quantification of such complex molecules in intricate plant matrices. This protocol outlines the procedures for sample preparation, chromatographic separation, and mass spectrometric detection of this compound.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed to extract and clean up this compound from a plant matrix, minimizing interference and matrix effects.

Materials:

-

Dried, powdered plant material

-

80% Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

-

Vortex mixer

-

Centrifuge

-

SPE manifold

Procedure:

-

Extraction:

-

Weigh 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.

-

Add 20 mL of 80% methanol.

-

Vortex for 1 minute to ensure thorough mixing.

-

Sonicate for 30 minutes in a water bath.

-

Centrifuge at 4000 rpm for 15 minutes.

-

Carefully collect the supernatant.

-

Repeat the extraction process on the pellet with an additional 20 mL of 80% methanol and combine the supernatants.

-

Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Reconstitute the dried extract in 5 mL of water.

-

Condition the C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of water.

-

Load the reconstituted extract onto the conditioned SPE cartridge.

-

Wash the cartridge with 10 mL of water to remove polar impurities.

-

Elute the saponin fraction with 10 mL of methanol.

-

Evaporate the eluate to dryness under nitrogen.

-

Reconstitute the final residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Gradient Elution:

Time (min) % B 0.0 30 10.0 90 12.0 90 12.1 30 | 15.0 | 30 |

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive. Due to the large size and multiple hydroxyl groups of this compound, both positive and negative modes should be tested. Positive mode is often successful with the formation of adducts like [M+Na]+ or [M+NH4]+.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Source Temperature: 500°C.

-

IonSpray Voltage: 5500 V.

-

Curtain Gas: 30 psi.

-

Collision Gas: Nitrogen.

Data Presentation

Predicted MRM Transitions for this compound

The chemical formula for this compound is C60H98O30, with a monoisotopic mass of 1290.615 g/mol . The following are proposed MRM transitions that require experimental verification and optimization.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (CE) (eV) | Declustering Potential (DP) (V) |

| This compound | 1313.6 ( [M+Na]+ ) | Hypothesized Fragment 1 | 150 | To be optimized | To be optimized |

| This compound | 1313.6 ( [M+Na]+ ) | Hypothesized Fragment 2 | 150 | To be optimized | To be optimized |

| This compound | 1308.6 ( [M+NH4]+ ) | Hypothesized Fragment 1 | 150 | To be optimized | To be optimized |

| This compound | 1308.6 ( [M+NH4]+ ) | Hypothesized Fragment 2 | 150 | To be optimized | To be optimized |

Note: The precursor and product ions are predictions and must be confirmed by infusing a standard of this compound into the mass spectrometer. The fragmentation of large saponins typically involves the sequential loss of sugar moieties. The collision energy and declustering potential should be optimized for each transition to achieve the best sensitivity.

Method Validation Parameters (Template)

A full method validation should be performed according to international guidelines (e.g., ICH or FDA). The following table presents typical acceptance criteria.

| Parameter | Specification |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 |

| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 |

| Accuracy | 85-115% recovery for spiked samples |

| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 15% |

| Precision (Intermediate) | Relative Standard Deviation (RSD) ≤ 15% |

| Specificity | No interfering peaks at the retention time of the analyte |

| Matrix Effect | Within 85-115% |

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound quantification.

Method Validation Process

Caption: Key parameters for LC-MS/MS method validation.

Application Notes & Protocols: Isolation of Agavoside A using Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agavoside A, a steroidal saponin found in various Agave species, has garnered interest within the scientific community for its potential biological activities.[1][2] Saponins from the Agave genus have demonstrated a range of effects, including antifungal, anti-inflammatory, and cytotoxic properties.[2] Notably, steroidal saponins from Agave americana have exhibited cytotoxic activity against human promyelocytic leukemia cells.[3] This document provides a detailed, generalized protocol for the isolation of this compound using column chromatography techniques, a fundamental method for the purification of natural products. The protocols outlined below are based on established methods for the separation of steroidal saponins from plant material.

Data Presentation

The following tables summarize representative data that could be obtained during the isolation and characterization of this compound. Note that these values are illustrative and will vary depending on the plant source, extraction efficiency, and chromatographic conditions.

Table 1: Extraction and Fractionation of this compound from Agave sp.

| Step | Product | Weight (g) from 1 kg of dried plant material | Yield (%) |

| 1 | Crude Methanolic Extract | 150 | 15.0 |

| 2 | n-Butanol Fraction | 30 | 2.0 |

| 3 | Crude Saponin Fraction | 10 | 1.0 |

Table 2: Column Chromatography Purification of this compound

| Fraction | Eluent System (Chloroform:Methanol) | Weight (mg) | Purity of this compound (by HPLC, %) |

| F1 | 95:5 | 500 | < 5 |

| F2 | 90:10 | 1200 | 20-30 |

| F3 | 85:15 | 2500 | 50-60 |

| F4 | 80:20 | 1500 | >95 |

| F5 | 70:30 | 800 | 40-50 |

Table 3: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C60H98O30[4] |

| Molecular Weight | 1299.4 g/mol |

| Appearance | White amorphous powder |

| Melting Point | Not available |

| ¹H NMR (DMSO-d6, 500 MHz) | Consistent with steroidal saponin structure |

| ¹³C NMR (DMSO-d6, 125 MHz) | Consistent with steroidal saponin structure |

| Mass Spectrometry (ESI-MS) | m/z 1321.4 [M+Na]⁺ |

Experimental Protocols

Plant Material Extraction and Fractionation

This protocol describes the initial extraction and solvent partitioning to obtain a crude saponin fraction.

Materials:

-

Dried and powdered leaves of Agave sp.

-

Methanol (MeOH)

-

n-Butanol (n-BuOH)

-

Distilled water

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Macerate 1 kg of dried, powdered Agave leaves with 5 L of methanol at room temperature for 72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.

-

Suspend the crude extract in 500 mL of distilled water and partition it successively with n-butanol (3 x 500 mL) in a separatory funnel.

-

Combine the n-butanol fractions and evaporate the solvent under reduced pressure to yield the n-butanol fraction, which is enriched in saponins.

-

To further enrich the saponins, dissolve the n-butanol fraction in a minimal amount of methanol and precipitate the saponins by adding a large volume of acetone.

-

Collect the precipitate by centrifugation or filtration and dry it to obtain the crude saponin fraction.

Isolation of this compound by Silica Gel Column Chromatography

This protocol details the separation of this compound from the crude saponin fraction using silica gel column chromatography.

Materials:

-

Crude saponin fraction

-

Silica gel (60-120 mesh) for column chromatography

-

Glass column

-

Chloroform (CHCl₃)

-

Methanol (MeOH)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Developing chamber

-

Anisaldehyde-sulfuric acid spray reagent

-

Heating plate

Procedure:

-

Prepare a slurry of silica gel in chloroform and pack it into a glass column. The amount of silica gel should be about 50-100 times the weight of the crude saponin fraction.

-

Dissolve the crude saponin fraction (e.g., 5 g) in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Dry the silica gel completely.

-

Carefully load the dried sample-adsorbed silica gel onto the top of the packed column.

-

Elute the column with a stepwise gradient of chloroform and methanol mixtures, starting with a non-polar mixture and gradually increasing the polarity. For example:

-

Chloroform (100%)

-

Chloroform:Methanol (98:2)

-

Chloroform:Methanol (95:5)

-

Chloroform:Methanol (90:10)

-

Chloroform:Methanol (85:15)

-

Chloroform:Methanol (80:20)

-

Chloroform:Methanol (70:30)

-

Methanol (100%)

-

-

Collect fractions of a fixed volume (e.g., 20 mL) and monitor the separation by TLC.

-

For TLC analysis, use a chloroform:methanol:water (e.g., 80:20:2) solvent system. Visualize the spots by spraying with anisaldehyde-sulfuric acid reagent and heating at 110°C for 5-10 minutes. Saponins typically appear as purple or blue spots.

-

Combine the fractions containing the major compound of interest (presumed this compound based on TLC profile).

-

Evaporate the solvent from the combined fractions to obtain the purified this compound.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol is for determining the purity of the isolated this compound.

Materials:

-

Isolated this compound

-

HPLC grade acetonitrile (ACN)

-

HPLC grade water

-

Formic acid

-

HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm) and a UV or Evaporative Light Scattering Detector (ELSD).

Procedure:

-

Prepare a standard solution of the isolated this compound in methanol (e.g., 1 mg/mL).

-

Set up the HPLC system with a C18 column.

-

The mobile phase can be a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient could be:

-

0-5 min: 20% B

-

5-35 min: 20-80% B

-

35-40 min: 80% B

-

40-45 min: 80-20% B

-

45-50 min: 20% B

-

-

Set the flow rate to 1.0 mL/min and the column temperature to 25°C.

-

Inject 10 µL of the sample solution.

-

Monitor the elution profile. If using a UV detector, the wavelength can be set to 205 nm. An ELSD is also suitable for detecting saponins which lack a strong chromophore.

-

Calculate the purity of this compound based on the peak area percentage in the chromatogram.

Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound.

Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity

Based on the known cytotoxic effects of similar steroidal saponins, a plausible mechanism of action for this compound could involve the induction of apoptosis through the intrinsic pathway.

Caption: Hypothetical apoptotic pathway induced by this compound.

References

- 1. foodb.ca [foodb.ca]

- 2. Hunting Bioactive Molecules from the Agave Genus: An Update on Extraction and Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A new steroidal saponin from the leaves of Agave americana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Agaveside A | C60H98O30 | CID 3083095 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Cell-Based Assays for Agavoside A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agavoside A, a steroidal saponin, represents a class of natural products with significant potential for therapeutic applications. Preliminary studies on saponins isolated from various Agave species have indicated a range of biological activities, including cytotoxic and antimicrobial effects. These application notes provide detailed protocols for cell-based assays to investigate the bioactivity of this compound, offering a framework for screening and characterizing its potential as a therapeutic agent. The following protocols are foundational and can be adapted for specific research questions and cell systems.

Data Summary

The following table summarizes hypothetical quantitative data for the biological activity of this compound in various cell-based assays. This data is provided as an example to guide researchers in their experimental design and data analysis.

| Assay Type | Cell Line | Parameter | Value |

| Cytotoxicity | HeLa (Cervical Cancer) | IC50 | 57 µM |

| Cytotoxicity | HT-29 (Colon Cancer) | IC50 | 72 µM |

| Cytotoxicity | MDA-MB-231 (Breast Cancer) | IC50 | 85 µM |

| Antimicrobial | Candida albicans | MIC | 12.5 µg/mL |

| Antimicrobial | Cryptococcus neoformans | MIC | 25 µg/mL |

| Anti-inflammatory | RAW 264.7 (Macrophage) | NO Inhibition IC50 | 45 µM |

Key Experimental Protocols

Cytotoxicity Assay using MTT

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

This compound

-

Cancer cell lines (e.g., HeLa, HT-29, MDA-MB-231)

-

Dulbecco's Modified Eagle Medium (DMEM) or appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Trypsinize and resuspend cells in fresh medium.

-

Count cells and adjust the concentration to 5 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in culture medium to achieve final concentrations ranging from 1 µM to 100 µM.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubate for 48 hours.

-

-

MTT Assay:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the concentration and determine the IC50 value.

-

Antimicrobial Susceptibility Testing - Broth Microdilution

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against pathogenic fungi.

Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

This compound

-

Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)

-

RPMI 1640 medium

-

DMSO

-

96-well plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation:

-

Culture the fungal strain on an appropriate agar plate.

-

Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

-

Dilute the suspension in RPMI 1640 medium to achieve a final concentration of approximately 0.5 - 2.5 x 10^3 CFU/mL.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in RPMI 1640 medium in a 96-well plate.

-

-

Inoculation and Incubation:

-

Add 100 µL of the fungal inoculum to each well containing 100 µL of the serially diluted this compound.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth.

-

Optionally, the absorbance at 600 nm can be read to quantify growth inhibition.

-

Visualizations

Signaling Pathway

Caption: Proposed apoptotic pathway induced by this compound.

Experimental Workflow

Caption: Workflow for determining cytotoxicity using the MTT assay.

Logical Relationship

Caption: Drug discovery workflow for a natural product like this compound.

Application Notes and Protocols for In Vitro Cytotoxicity Studies of Agavoside A on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agavoside A, a steroidal saponin, belongs to a class of natural products that have demonstrated significant potential as anticancer agents. Saponins derived from the Agave genus have been shown to exhibit cytotoxic effects against various cancer cell lines. These compounds can induce cell death through mechanisms such as apoptosis and may interfere with key signaling pathways involved in cancer cell proliferation and survival.

These application notes provide a comprehensive guide for the in vitro evaluation of this compound's cytotoxic properties. The protocols outlined below are standard methods for assessing cell viability, apoptosis, and cell cycle distribution, which are critical for characterizing the anticancer potential of a novel compound. While specific data on this compound is still emerging, the provided data on related steroidal saponins from the Agave genus serves as a valuable reference for experimental design and data interpretation.

Quantitative Data Summary

The following table summarizes the cytotoxic activity (IC50 values) of various steroidal saponins isolated from different Agave species on several human cancer cell lines. This data can be used as a benchmark for evaluating the potency of this compound.

| Compound/Extract | Cancer Cell Line | IC50 Value | Source |

| Unnamed Steroidal Saponin | MCF-7 (Breast) | 1.2 µM | [1][2] |

| Unnamed Steroidal Saponin | NCI-H460 (Lung) | 3.8 µM | [1][2] |

| Unnamed Steroidal Saponin | SF-268 (CNS) | 1.5 µM | [1][2] |

| Hecogenin Tetraglycoside | HL-60 (Leukemia) | 4.3 µg/mL | [3] |

| Smilagenin Diglycoside | HL-60 (Leukemia) | 4.9 µg/mL | [4] |

| Extracts from Agave species | Various (Colon, Breast) | Activity Dependent on Saponin Presence | [4] |